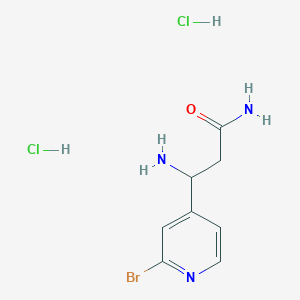

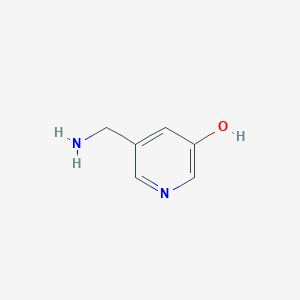

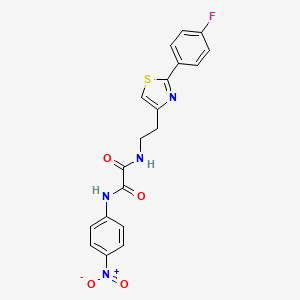

![molecular formula C23H22N4O B2796958 N-(5-(咪唑并[1,2-a]嘧啶-2-基)-2-甲基苯基)-4-苯基丁酰胺 CAS No. 862810-52-4](/img/structure/B2796958.png)

N-(5-(咪唑并[1,2-a]嘧啶-2-基)-2-甲基苯基)-4-苯基丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-4-phenylbutanamide” is a complex organic compound. It belongs to the class of organic compounds known as imidazopyridines, which are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . This compound is related to the class of organic compounds known as alpha amino acid amides . These compounds have been synthesized and evaluated for their anticancer activity against different human cancer cell lines .

Synthesis Analysis

The synthesis of similar compounds involves propargylation of the key intermediate 2-amino-6-(trifluoromethyl)pyrimidin-4(3H)-one, followed by cyclization and amide functionalization . Another method involves the formation of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis

The exact structure of the compound can be determined using two-dimensional homonuclear (1H-1H COSY) and heteronuclear correlation analyses (1H–13C HSQC and HMBC) .Chemical Reactions Analysis

The inhibitory performance of imidazo[1,2-a]pyrimidine derivatives, such as this compound, against mild steel corrosion in 1 mol L−1 HCl solution has been studied . The compounds showed outstanding inhibition performance, behaving as mixed-type inhibitors .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, N-(2-Hydroxyethyl)-2-[2-methyl-5-oxo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidin-1(5H)-yl]acetamide has a yield of 68%, appears as a white powder, and has a melting point of 160–164°C. Its IR spectrum is as follows: ν, cm−1: 3440 (O–H), 3290 (N–H), 1664 (C=O), 1585 (C=N), 1286 (C–F) .科学研究应用

Synthesis of Imidazo[1,2-a]pyridinones

This compound is used in the synthesis of imidazo[1,2-a]pyridinones . The process involves a visible light-photocatalyzed functionalization of alkynes/nitrile insertion/cyclization tandem sequence in a microchannel reactor . This novel protocol features extremely mild conditions, broad substrate scope, and high reaction efficiency .

Pharmaceutical Applications

Some imidazo[1,2-a]pyridinone compounds, which can be synthesized using this compound, can be used as drugs to treat various conditions . These include gastric ulcers, diabetes, and psychosis . They are especially useful in the treatment of tumors .

Organic Synthesis

The compound is used in modern organic synthesis . Rapid and efficient assembly of ring-containing structures has become an important synthesis method in modern organic synthesis as they are widespread in biologically active molecules and natural products .

Radical Cascade Sequences

The compound is used in radical cascade sequences for ring-forming transformations . These deliver targeted molecular assemblies . Among various synthetic approaches, relay processes mediated by radical 1,n-hydrogen atom transfer (1,n-HAT, n = 5 or 6) displayed a diversity of synthetic tools to assemble cyclic structural scaffolds with remarkable features .

Optoelectronic Devices

Imidazo[1,2-a]pyridine derivatives, which can be synthesized using this compound, have great potential in several research areas . One of these is the field of optoelectronic devices .

Sensors

Another application of imidazo[1,2-a]pyridine derivatives is in the development of sensors . These sensors can be used in various technological applications .

Anti-Cancer Drugs

Imidazo[1,2-a]pyridine derivatives are also used in the development of anti-cancer drugs . These drugs can be used in the treatment of various types of cancer .

Emitters for Confocal Microscopy and Imaging

Imidazo[1,2-a]pyridine derivatives are used as emitters for confocal microscopy and imaging . This makes them useful in various scientific and medical research applications .

作用机制

未来方向

The future directions for this compound could involve further exploration of its anticancer activity, as well as its potential use as a corrosion inhibitor . Additionally, developing convenient synthetic methods, especially those that can synthesize these structures from the same starting materials, is very meaningful .

属性

IUPAC Name |

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-4-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O/c1-17-11-12-19(21-16-27-14-6-13-24-23(27)26-21)15-20(17)25-22(28)10-5-9-18-7-3-2-4-8-18/h2-4,6-8,11-16H,5,9-10H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVNNMMIUKVOGCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)CCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-4-phenylbutanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine](/img/structure/B2796875.png)

![(2Z)-2-[(4-bromophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B2796879.png)

![Methyl 3-[(4-ethoxyphenyl)carbamoylamino]-5-phenylthiophene-2-carboxylate](/img/structure/B2796881.png)

![1-Chloro-4-[4-(4-chlorophenyl)sulfonylbutylsulfonyl]benzene](/img/structure/B2796887.png)